molecular formula C8H14O B14626988 Octa-3,4-dien-1-OL CAS No. 54795-23-2

Octa-3,4-dien-1-OL

Cat. No.: B14626988
CAS No.: 54795-23-2
M. Wt: 126.20 g/mol
InChI Key: GQDLIAUAJPOYIL-UHFFFAOYSA-N
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Description

Octa-3,4-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in its carbon chain. This compound is part of the broader class of dienols, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,4-dien-1-OL typically involves the dimerization and hydration of butadiene. This process is catalyzed by specific catalysts and requires the presence of water . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Octa-3,4-dien-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Octa-3,4-dien-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Octa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Octa-3,4-dien-1-OL is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its double bond configuration allows for diverse chemical transformations, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

54795-23-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4,6,9H,2-3,7-8H2,1H3

InChI Key

GQDLIAUAJPOYIL-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCCO

Origin of Product

United States

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